molecular formula C11H12N4O2S B1392506 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 1243070-65-6

1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1392506
M. Wt: 264.31 g/mol
InChI Key: AICAGVXQCFTENS-UHFFFAOYSA-N
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Description

1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde, also known as 5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl pyrrole-2-carbaldehyde, is a heterocyclic compound composed of a five-membered ring of nitrogen, sulfur and carbon atoms. It is a relatively new compound, first synthesized in 2009, and has potential applications in the fields of medicine and chemistry.

Scientific Research Applications

Antimicrobial Applications

1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde and its derivatives have shown promising results in antimicrobial studies. Specifically, these compounds have demonstrated significant antitubercular and antifungal activities. The 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related, have been screened for antitubercular and antifungal activities, showing very good results in some cases (Syed, Ramappa, & Alegaon, 2013). Additionally, compounds synthesized from 3-Fluoro-4-(morpholin-4-yl)aniline treated with indol-3-carbaldehyde and other derivatives have demonstrated good antitubercular activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Anti-inflammatory and Analgesic Properties

Some derivatives of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde have been studied for their anti-inflammatory and analgesic activities. New 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines derivatives have shown promising results in anti-inflammatory activity, with the most potent derivatives also being tested for their analgesic activity. These compounds were evaluated against a reference drug and showed promising results in terms of ulcerogenicity and LD50 (Hussein, Shaker, Ameen, & Mohammed, 2011).

Anticancer Activities

Compounds containing the 1,3,4-thiadiazole core, such as 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been extensively used as a pharmacological scaffold in medicinal chemistry due to their biological properties. A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and evaluated for their biological activities, including DNA protective ability and antimicrobial activity. Interestingly, some of these compounds exhibited significant cytotoxicity on various cancer cell lines, making them potential candidates for future chemotherapy drugs (Gür et al., 2020).

Photophysical Applications

The photophysical properties of certain derivatives of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde have been studied, indicating potential applications in the field of materials science. Novel fluorescent styryl push–pull compounds having an electron-donating thiazole unit were synthesized and characterized. These compounds' absorptive and emissive properties were analyzed, and computational methods were used to understand their structural, molecular, electronic, and photophysical parameters (Sekar et al., 2014).

properties

IUPAC Name

1-(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-8-9-2-1-3-15(9)11-13-12-10(18-11)14-4-6-17-7-5-14/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICAGVXQCFTENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

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